3-(2,6-Dichlorophenyl)butanoic acid
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Overview
Description
3-(2,6-Dichlorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid backbone substituted with a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)butanoic acid typically involves the reaction of 2,6-dichlorobenzene with butanoic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 2,6-dichlorobenzene reacts with butanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(2,6-dichlorophenyl)butanone, while reduction could produce 3-(2,6-dichlorophenyl)butanol.
Scientific Research Applications
3-(2,6-Dichlorophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)butanoic acid
- 3-(3,4-Dichlorophenyl)butanoic acid
- 3-(2,6-Dichlorophenyl)propanoic acid
Uniqueness
3-(2,6-Dichlorophenyl)butanoic acid is unique due to the specific positioning of the dichloro groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
CAS No. |
36316-74-2 |
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Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(5-9(13)14)10-7(11)3-2-4-8(10)12/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
VIQGQVUHXIJDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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